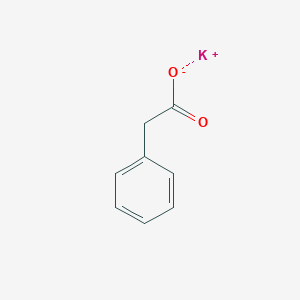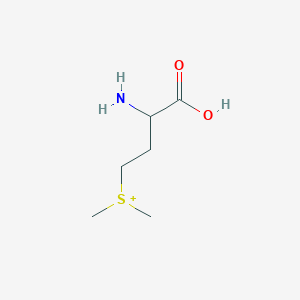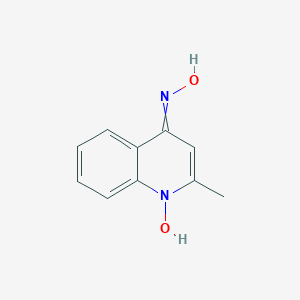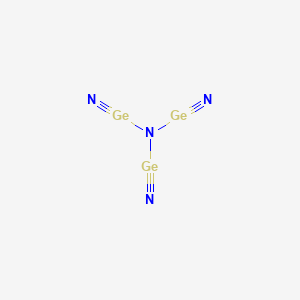
苯乙酸钾
描述
Synthesis Analysis
Potassium phenylacetate can be synthesized through several methods. One approach involves the reaction of phenylamine with chloroacetyl chloride, leading to a yield rate of 75.8%. This process is optimized for industrial production due to its simplicity and low costs (Wang Yong-sheng, 2007).
Molecular Structure Analysis
The molecular structure of potassium phenylacetate derivatives has been examined using techniques like X-ray analysis. For example, potassium hydrogen phenylacetate has a monoclinic crystal system, with specific unit cell dimensions, indicating a complex molecular structure (J. Speakman, 1948).
Chemical Reactions and Properties
Potassium phenylacetate participates in various chemical reactions, highlighting its versatility. For instance, palladium-catalyzed decarboxylative coupling of potassium nitrophenyl acetates with aryl halides showcases its ability to form diverse diaryl methanes and derivatives, beneficial in organic synthesis (R. Shang et al., 2011).
Physical Properties Analysis
The physical properties of potassium phenylacetate and its derivatives, such as density, refractive index, surface tension, and viscosity, have been studied extensively. These properties vary with temperature and concentration, as observed in compounds like aqueous potassium salt of l-phenylalanine (S. Garg et al., 2016).
Chemical Properties Analysis
Potassium phenylacetate exhibits a range of chemical properties, including its reactivity in photostimulated reactions with aryl halides. The influence of the metallic cation on the regiochemistry of arylation is a notable aspect of its chemical behavior (G. C. Nwokogu et al., 2000).
科学研究应用
化学合成
苯乙酸钾用于各种化学合成工艺 . 它在生产多种化学品中发挥着至关重要的作用。
医药中间体
在制药行业中,苯乙酸钾被用作中间体 . 它参与了各种药物的合成,为新药和治疗方法的开发做出了贡献。
香精香料
苯乙酸钾也用于香精香料行业 . 它可以帮助创造新的气味和味道,增强从香水到食品等各种消费品。
生物催化
在一项研究中,苯乙酸钾被用于生物转化方法,有效地将l-苯丙氨酸转化为2-苯乙醇 (2-PE) 和苯乙酸 (PAA) . 这表明它在从可再生原料中绿色和可持续生产精细化学品方面具有潜力。
青霉素的生产
苯乙酸 (PAA) 是苯乙酸钾生物转化的产物,是工业生产青霉素的前体 . 这突出了它在抗生素生产中的重要性。
市场增长
预计苯乙酸钾的市场将以显著的速度增长 . 这表明它在各个行业中的需求不断增长,进一步强调了它在科学研究和工业应用中的重要性。
作用机制
Target of Action
Potassium phenylacetate primarily targets the urea cycle , a series of biochemical reactions in the liver that convert nitrogenous waste into urea for excretion . This compound is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Mode of Action
Potassium phenylacetate acts as a nitrogen-binding agent . It suppresses the production of ammonia from the catabolism of endogenous protein . The compound is metabolized into phenylacetyl-CoA, which then conjugates with glutamine (a molecule that contains two nitrogen atoms) to form phenylacetylglutamine . This new compound is excreted in the urine, thereby removing nitrogen from the body .
Biochemical Pathways
The key biochemical pathway involved in the action of potassium phenylacetate is the phenylacetic acid (PhAc) degradation pathway . This pathway is an important model for the catabolism of aromatic compounds . The conversion of phenylacetate to its metabolites involves several enzymes, including phenylacetate esterases found in the human liver cytosol, arylesterase in plasma, and carboxylesterase in liver microsomes and cytosol .
Pharmacokinetics
The pharmacokinetics of phenylacetate involve its absorption, distribution, metabolism, and excretion (ADME). Phenylacetate is metabolized by esterases found in the human liver cytosol and plasma . The hydrolysis of phenylacetate involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol . The clearance of phenylacetate and its metabolites is through the urinary system .
Result of Action
The primary result of potassium phenylacetate’s action is the reduction of ammonia levels in the body. By binding to nitrogen and facilitating its excretion, potassium phenylacetate helps to manage conditions like hyperammonemia, which can lead to serious neurological complications if left untreated .
Action Environment
The action of potassium phenylacetate can be influenced by various environmental factors. For instance, the pH level can affect the rate of oxidation of phenylacetic acid . Furthermore, certain buffers can impact the solubilization of bound elements, potentially affecting the drug’s efficacy . Therefore, the patient’s internal physiological environment plays a crucial role in the compound’s action, efficacy, and stability.
未来方向
The Potassium Phenylacetate Market is undergoing significant transformations driven by technological advancements, changing consumer preferences, and global economic shifts . In the coming years, the global Potassium Phenylacetate Market is set to experience steady growth, driven by a combination of continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations .
属性
IUPAC Name |
potassium;2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2.K/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOZPCWVLIBFCH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103-82-2 (Parent) | |
| Record name | Benzeneacetic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4065319 | |
| Record name | Potassium phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13005-36-2 | |
| Record name | Benzeneacetic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does potassium phenylacetate contribute to penicillin production in Penicillium chrysogenum?
A1: Potassium phenylacetate acts as a side-chain precursor in the biosynthesis of penicillin. [, ] Penicillium chrysogenum utilizes the phenylacetyl group from potassium phenylacetate to form the characteristic benzylpenicillin (penicillin G) molecule. This process involves enzymatic incorporation of the phenylacetyl moiety into the 6-aminopenicillanic acid (6-APA) core structure.
Q2: What are the advantages of using potassium phenylacetate compared to other side-chain precursors for penicillin production?
A2: Research indicates that potassium phenylacetate is more effective than other tested precursors like N-(β-hydroxyethyl)phenylacetamide and α-phenylacetamide in enhancing penicillin titer values in Penicillium chrysogenum cultures. [] This suggests a higher efficiency of utilization and incorporation by the fungal enzymatic machinery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)




![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)




![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)

